1,4-bis(3-chlorobenzoyl)-1,4-diazepane

Description

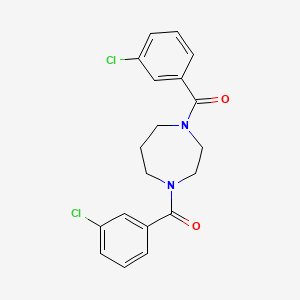

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAIPEGDXSOVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Structure Determination

No published data is available for the spectroscopic characterization of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Specific chemical shifts (δ), coupling constants (J), and correlation data from 2D-NMR experiments for this compound have not been reported.

Infrared (IR) Spectroscopy

Characteristic vibrational frequencies (ν) for the functional groups present in this compound, such as the amide carbonyl (C=O) and aromatic C-Cl stretches, are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement for the molecular ion ([M+H]⁺ or other adducts) of this compound has not been published.

X-ray Crystallography for Solid-State Structure

No crystal structure has been reported for this compound.

Crystal Packing and Intermolecular Interactions

Information regarding the unit cell parameters, space group, and the nature of intermolecular forces (e.g., van der Waals forces, π-π stacking) that dictate the crystal packing of this compound is unavailable.

Hydrogen Bonding Network Analysis

Without a solved crystal structure, an analysis of the hydrogen bonding network is not possible. There is no data on the presence, geometry, or connectivity of any intermolecular or intramolecular hydrogen bonds.

Conformational Dynamics and Analysis

The conformational behavior of this compound is a complex phenomenon governed by the puckering of the seven-membered ring and the rotational freedom of the N-acyl bonds. Understanding these dynamics is crucial for a comprehensive molecular profile.

Solution-State Conformational Studies (e.g., VT-NMR)

While specific Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) studies on this compound are not extensively documented in publicly available literature, the technique is a powerful tool for investigating the conformational equilibria of analogous N,N'-diacylated diazepanes. For such molecules, VT-NMR can provide critical data on the energy barriers between different ring conformations, such as chair, boat, and twist-boat forms.

Dynamic NMR techniques, such as 2D-EXSY (Exchange Spectroscopy), are also employed to probe the kinetics of conformational exchange in diazepine (B8756704) ring systems. These methods allow for the direct observation of chemical exchange between different conformational states, providing quantitative data on the rates of ring inversion.

Gas-Phase Conformational Studies

Direct experimental data from gas-phase conformational studies, such as those employing electron diffraction or microwave spectroscopy, on this compound are scarce. However, computational modeling, a powerful tool for predicting gas-phase structures, suggests that, like other 1,4-diazepine derivatives, this molecule is unlikely to be planar. The inherent strain of a planar seven-membered ring would be energetically unfavorable.

Computational studies on related diazepam derivatives have shown that the diazepine ring typically adopts a boat-like conformation in the gas phase. These theoretical calculations are crucial for understanding the intrinsic conformational preferences of the ring system, absent the influence of solvent molecules. For this compound, it is anticipated that multiple low-energy conformations would exist in the gas phase, with the twist-boat and chair forms being the most probable.

Ring Inversion and Flexibility of the Diazepane Core

The seven-membered diazepane ring is inherently flexible and can undergo ring inversion, a process where it flips between two energetically equivalent or non-equivalent conformations. In the case of symmetrically substituted diazepanes, this inversion is between two identical conformers. However, for asymmetrically substituted derivatives, the inversion can lead to different conformers.

Studies on analogous 1,4-benzodiazepines have utilized both experimental (dynamic NMR) and computational (DFT calculations) methods to investigate these inversion barriers. For example, the ring inversion barrier for diazepam has been calculated to be approximately 17.6 kcal/mol. nih.gov The magnitude of this barrier is influenced by the nature and size of the substituents on the nitrogen atoms and the carbon backbone of the diazepine ring. For this compound, the bulky benzoyl groups are expected to play a significant role in the energetics of this process. The flexibility of the diazepane core allows it to adopt various conformations, with the twist-boat form often being identified as a low-energy conformation for N,N-disubstituted-1,4-diazepane derivatives. nih.gov

Influence of Benzoyl Substituents on Conformation

The two 3-chlorobenzoyl substituents at the N1 and N4 positions exert a profound influence on the conformational preferences of the diazepane ring. The steric bulk of these groups will disfavor conformations where they are in close proximity. Furthermore, the electronic nature of the benzoyl group, specifically the amide bond, introduces a degree of planar character around the N-C(O) bond due to resonance.

This partial double bond character restricts rotation around the N-benzoyl bond, leading to the possibility of syn and anti orientations of the carbonyl group relative to the diazepane ring. The interplay between the ring conformation and the orientation of the two benzoyl groups leads to a complex potential energy surface with multiple local minima.

NMR spectroscopy, X-ray crystallography, and molecular modeling of structurally related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed a preference for a twist-boat ring conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction between the aromatic rings of the substituents. nih.gov It is plausible that similar interactions could influence the conformational equilibrium of this compound, potentially favoring a folded conformation where the two 3-chlorophenyl rings are in proximity. Computational studies on a platinum complex containing a bis-(1-(3-chlorobenzoyl)-3-methyl thiourea) ligand also highlight the importance of the 3-chlorobenzoyl moiety in dictating molecular interactions.

Hydrolysis of Amide Bonds

The amide bonds in this compound are susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the amide linkages, breaking the molecule down into its constituent building blocks: 1,4-diazepane and 3-chlorobenzoic acid.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the free amine (in its protonated form) and the carboxylic acid. The acid hydrolysis of the related compound diazepam, which also contains an amide within a diazepine ring, proceeds via cleavage of the amide bond to yield an amino ketone and an amino acid. nih.gov This suggests a similar pathway for the title compound.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the diazepane nitrogen as an anion (which is subsequently protonated by the solvent), yielding the carboxylate salt and the free 1,4-diazepane. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Table 1: Illustrative Conditions for Amide Bond Hydrolysis

| Condition | Reagents | Products | Reaction Time (h) |

| Acidic | 2 M HCl (aq), Reflux | 1,4-Diazepane·2HCl, 3-Chlorobenzoic Acid | 12-24 |

| Basic | 2 M NaOH (aq), Reflux | 1,4-Diazepane, Sodium 3-chlorobenzoate | 8-16 |

Note: The data in this table is illustrative and based on typical conditions for amide hydrolysis.

Reduction Reactions of Carbonyl Groups

The amide carbonyl groups can be completely reduced to methylene (B1212753) groups (C=O → CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is capable of reducing amides to amines, while milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.com

The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the carbonyl carbons. The resulting aluminum-alkoxide intermediates are then further reduced in a complex mechanism that ultimately cleaves the carbon-oxygen bonds and forms the corresponding amines. This transformation converts the starting diamide (B1670390) into 1,4-bis(3-chlorobenzyl)-1,4-diazepane, effectively replacing the benzoyl groups with benzyl (B1604629) groups and yielding a more flexible and basic tertiary amine structure.

Table 2: Representative Reduction of Amide Carbonyls

| Reagent | Solvent | Product | Typical Yield (%) |

| LiAlH₄ | Tetrahydrofuran (THF), Reflux | 1,4-bis(3-chlorobenzyl)-1,4-diazepane | 80-95 |

Note: The data in this table is illustrative and based on the known reactivity of LiAlH₄ with amides. masterorganicchemistry.com

Substitution Reactions on the Chlorophenyl Rings

The two 3-chlorophenyl rings offer sites for further functionalization through aromatic substitution reactions. The outcomes of these reactions are dictated by the directing effects of the existing substituents: the chlorine atom and the benzoyl group.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this molecule is significantly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the meta-directing benzoyl group. youtube.com The chlorine atom, while also deactivating, is an ortho-, para-director. msu.edu The combined effect makes electrophilic substitution challenging, requiring harsh reaction conditions. If a reaction does occur, the incoming electrophile would be directed to the positions that are ortho or para to the chlorine atom (positions 2, 4, and 6) and meta to the carbonyl group (positions 3 and 5). The most likely positions for substitution would be at C4 and C6, which are ortho/para to the chlorine and not sterically hindered. Standard electrophilic reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edubyjus.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing electron-withdrawing groups are activated towards nucleophilic attack, which can lead to the displacement of a suitable leaving group, such as a halide. wikipedia.orgbyjus.com In this compound, the benzoyl group is strongly electron-withdrawing. However, for SNAr to be efficient, the electron-withdrawing group is typically required to be in the ortho or para position to the leaving group to effectively stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Since the chlorine atom is in the meta position relative to the carbonyl group, conditions for nucleophilic substitution of the chlorine would likely need to be quite forcing (e.g., high temperatures, strong nucleophiles).

Reactions Involving the Diazepane Nitrogen Atoms

In this compound, both nitrogen atoms of the diazepane ring are part of tertiary amide functionalities. As such, their lone pairs are delocalized through resonance with the adjacent carbonyl groups, rendering them non-basic and generally unreactive towards electrophiles like alkyl halides or acyl chlorides. Therefore, further N-alkylation or N-acylation at these sites is not feasible without prior chemical modification. rsc.org To engage the nitrogen atoms in such reactions, one or both of the N-benzoyl groups would first need to be removed via hydrolysis (Section 4.1) or a similar cleavage reaction.

Formation of Coordination Complexes

The presence of multiple heteroatoms (two nitrogen and two oxygen atoms) endows this compound with the potential to act as a chelating ligand for various metal ions. The carbonyl oxygen atoms are the primary coordination sites due to their lone pairs. The flexibility of the seven-membered diazepane ring allows the molecule to adopt various conformations, which could position the two carbonyl oxygen atoms to bind to a single metal center, forming a stable chelate ring.

Derivative Synthesis from this compound

The synthesis of new derivatives from the title compound can be achieved by leveraging the reactivity of its functional groups.

The benzoyl moieties can be chemically altered in several ways. As discussed under section 4.3, electrophilic or nucleophilic aromatic substitution can introduce new functional groups onto the phenyl rings.

Another powerful method for modifying the benzoyl group involves transition-metal-catalyzed cross-coupling reactions. The chlorine atom on the phenyl ring can participate in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. beilstein-journals.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the substitution of the chlorine atom with a wide variety of groups, including alkyl, aryl, vinyl, or amino functionalities. This approach offers a versatile platform for creating a library of structurally diverse derivatives.

Chemical Reactivity and Transformations

Functionalization of the Diazepane Ring

The functionalization of the saturated 1,4-diazepane ring within the specific compound 1,4-bis(3-chlorobenzoyl)-1,4-diazepane is not extensively documented in publicly available scientific literature. Research has more commonly focused on the synthesis of the diazepine (B8756704) core itself or the functionalization of related, but structurally distinct, 1,4-benzodiazepine (B1214927) systems. researchgate.netchemisgroup.us However, based on the general reactivity of N-acyl saturated heterocycles, potential pathways for the functionalization of the diazepane ring in this molecule can be proposed.

The primary sites for reactivity on the diazepane moiety of This compound are the two amide functionalities. The electron-withdrawing nature of the 3-chlorobenzoyl groups significantly deactivates the nitrogen atoms, making them poor nucleophiles. Consequently, direct alkylation or acylation at the nitrogen atoms without prior modification is improbable. Similarly, direct C-H functionalization of the methylene (B1212753) groups of the diazepane ring is challenging due to the lack of activating groups and the likely preference for reactions to occur on the electron-rich aromatic rings. acs.orgnih.gov

A plausible strategy for functionalizing the diazepane ring involves the reduction of the amide groups. The transformation of amides to amines is a fundamental reaction in organic synthesis and would in this case yield 1,4-bis(3-chlorobenzyl)-1,4-diazepane . This reaction effectively functionalizes the nitrogen atoms of the diazepane ring by converting the N-benzoyl substituents into N-benzyl groups. This transformation would also significantly alter the chemical properties of the molecule, converting the neutral amide nitrogens into basic amine nitrogens, which could then undergo a wide range of further functionalization reactions (e.g., alkylation, acylation, etc.).

Powerful reducing agents are typically required for the reduction of amides. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF, BH₃·SMe₂) are commonly employed for this purpose. The reaction would proceed by nucleophilic attack of the hydride on the amide carbonyl carbon, followed by elimination of the oxygen atom.

While direct experimental data for the reduction of This compound is not available, the proposed transformation is based on well-established reactivity principles for similar N,N'-diacyl diamines. The following table outlines a hypothetical reaction scheme for this functionalization.

Table 1: Proposed Functionalization of the Diazepane Ring via Amide Reduction This table presents a hypothetical reaction based on established chemical principles, as specific experimental data for this transformation on this compound is not available in the literature.

| Starting Material | Reagent(s) | Proposed Product | Reaction Type | Notes |

|---|---|---|---|---|

| This compound | 1. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) 2. Aqueous workup | 1,4-bis(3-chlorobenzyl)-1,4-diazepane | Amide Reduction | This reaction would convert the N-acyl groups to N-alkyl groups, increasing the basicity and nucleophilicity of the diazepane nitrogen atoms. The chlorine atoms on the phenyl rings are expected to be stable to these conditions. |

| This compound | Borane-tetrahydrofuran complex (BH₃·THF) followed by acidic workup | 1,4-bis(3-chlorobenzyl)-1,4-diazepane | Amide Reduction | Borane is a less reactive alternative to LiAlH₄ but is also effective for the reduction of amides and may offer different selectivity if other reducible functional groups were present. |

Other potential, though less direct, functionalizations could involve ring-opening or ring-contraction reactions. acs.orgresearchgate.netnih.gov However, the stability of the N-acyl 1,4-diazepane system suggests that such reactions would require harsh conditions or specific catalytic systems not commonly reported for this scaffold. Therefore, reduction of the amide groups remains the most direct and predictable method for the functionalization of the diazepane ring in This compound .

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and geometry of molecules. These calculations provide a static, time-independent view of the molecule's properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, bond lengths, bond angles, and electronic properties of molecules. For 1,4-bis(3-chlorobenzoyl)-1,4-diazepane, DFT calculations would be essential to determine the most stable three-dimensional arrangement of its atoms.

The flexible seven-membered diazepane ring can adopt various conformations, such as boat, chair, and twist-boat forms. DFT studies on related benzodiazepine (B76468) structures have shown that the diazepine (B8756704) ring typically assumes a pseudo-symmetrical boat conformation. eurjchem.com The specific conformation of this compound would be influenced by the steric and electronic effects of the two bulky 3-chlorobenzoyl substituents. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate the lowest energy conformer. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Diazepine Derivative. (Note: This table is representative of typical DFT results for related structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.23 |

| C-N (amide) | ~1.38 |

| C-N (aliphatic) | ~1.47 |

| C-Cl | ~1.75 |

| C-N-C Angle | ~118° |

| O=C-N Angle | ~122° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal the distribution of these key orbitals. It is expected that the HOMO would be localized on the electron-rich parts of the molecule, likely involving the nitrogen atoms of the diazepane ring and the phenyl rings. The LUMO would likely be distributed over the electron-deficient carbonyl groups and the chlorophenyl rings. DFT studies on bis–pyrazoline derivatives have shown that the HOMO-LUMO gap is a critical factor in their biological activity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations. (Note: The values are illustrative, based on analyses of similar heterocyclic compounds like diazepam and clobazam, and serve to demonstrate the type of data obtained from FMO analysis.) researchgate.nettandfonline.com

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov MEP maps illustrate the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.net

Typically, red or yellow areas represent negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. Blue areas signify positive potential, corresponding to electron-poor regions that are targets for nucleophiles. eurjchem.comresearchgate.net

In an MEP map of this compound, the most negative regions (red) would be expected around the carbonyl oxygen atoms, making them primary sites for interactions with electrophiles or for hydrogen bonding. nih.govrsc.org The chlorine atoms would also contribute to negative potential regions. Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the diazepane ring and the phenyl groups.

Understanding the distribution of electronic charge within a molecule is key to explaining its structure and reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions. tandfonline.com NBO analysis provides a picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which indicates stabilizing interactions within the molecule. researchgate.net

For this compound, NBO analysis would quantify the charge on each atom and describe the charge transfer interactions, for instance, from the nitrogen lone pairs into the antibonding orbitals of the carbonyl groups. Studies on diazepam have utilized NBO analysis to interpret intramolecular interactions and stability. tandfonline.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational changes, stability, and interactions with the environment, such as a solvent. nih.govnih.gov

The conformational flexibility of the seven-membered diazepane ring in this compound makes it a prime candidate for MD simulations. These simulations can explore the different accessible conformations and their relative stabilities over time in a simulated environment (e.g., in a water box). nih.gov

An MD simulation would start with an optimized geometry (often from DFT) and then simulate the atomic motions by solving Newton's equations of motion. nih.gov The stability of the molecule's conformation can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable trajectory with low RMS fluctuations suggests that the molecule remains in a consistent conformation. youtube.com Such simulations are crucial for understanding how the molecule might behave in a biological system or in solution. mpg.dersc.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation. (Note: This table provides a general example of settings used in MD simulations for organic molecules.) nih.gov

| Parameter | Value/Description |

| Force Field | AMBER, GROMOS, or CGenFF |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GB) |

| Simulation Time | Nanoseconds (e.g., 50-250 ns) |

| Temperature | ~300 K |

| Pressure | ~1 bar |

| Analysis Metrics | RMSD, Radius of Gyration, Conformational Clustering |

Solvent Effects on Molecular Conformation

The conformation of the flexible seven-membered diazepane ring is highly sensitive to its environment. The choice of solvent can significantly influence the equilibrium between different conformational isomers, such as chair, boat, and twist-boat forms. Computational models, particularly those employing Density Functional Theory (DFT) in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in predicting these effects.

By simulating the molecule in various solvents of differing polarity (e.g., from non-polar hexane (B92381) to polar water), researchers can calculate the relative energies of different conformers. The solvent stabilizes conformers with larger dipole moments to a greater extent. For this compound, the orientation of the two 3-chlorobenzoyl groups—whether they are in axial, equatorial, or mixed positions—would be a key factor influenced by the solvent environment. These calculations provide insights into the most probable conformations in a given medium, which is critical for understanding its biological activity and reaction kinetics.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory, is the standard for calculating NMR chemical shifts (¹H and ¹³C). These calculations are performed on optimized molecular geometries. By comparing the calculated shifts for different potential conformers with experimental data, it is often possible to determine the dominant conformation in solution.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: The following data is hypothetical and for illustrative purposes, as specific computational results for this compound are not publicly available.)

| Carbon Atom | Predicted Chemical Shift (ppm) - Chair Conformation | Predicted Chemical Shift (ppm) - Boat Conformation |

|---|---|---|

| C=O | 168.5 | 170.2 |

| Aromatic C-Cl | 134.2 | 134.5 |

| Aromatic C-H | 128.0 - 130.5 | 128.3 - 130.8 |

| Diazepane CH₂ | 45.0 - 55.0 | 48.0 - 58.0 |

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, performed on an optimized geometry, yield a theoretical infrared spectrum. The position of key peaks, such as the carbonyl (C=O) stretch of the benzoyl group, can be predicted. This theoretical spectrum serves as a valuable reference for analyzing experimental IR data and identifying the compound's functional groups.

Strain Analysis and Aromaticity Calculations in the Diazepane System

The seven-membered diazepane ring inherently possesses ring strain compared to a six-membered cyclohexane (B81311) ring. Computational strain analysis involves calculating the homodesmotic or isodesmic reaction energies. These theoretical reactions break down the target molecule into smaller, strain-free fragments, and the energy difference reveals the strain energy of the ring system. This value provides a quantitative measure of the molecule's thermodynamic stability.

While the diazepane ring itself is non-aromatic, the attached 3-chlorobenzoyl groups are aromatic. Aromaticity is a key determinant of their chemical behavior. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the benzene (B151609) rings. A negative NICS value indicates aromatic character, while a positive value suggests anti-aromaticity. These calculations confirm the electronic stability of the substituent rings.

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides a pathway to explore potential reaction mechanisms at the molecular level. For a compound like this compound, this could involve studying its synthesis or degradation pathways. A recent study on the synthesis of related N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines utilized computational methods to evaluate the underlying reaction mechanism of reductive amination.

For a hypothetical reaction, such as the hydrolysis of the amide bonds, computational chemists can map out the entire reaction coordinate. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Transition States: Finding the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

These studies can reveal detailed mechanistic information, such as whether the reaction proceeds through a stepwise or concerted mechanism, and can elucidate the role of catalysts or solvent molecules in the process.

Advanced Research Applications and Methodological Contributions Non Biological/non Clinical

Supramolecular Chemistry and Host-Guest Interactions

There is no available scientific literature detailing the use of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane in the field of supramolecular chemistry or for host-guest interactions.

Recognition of Ions or Neutral Molecules

No studies have been published on the application of this compound for the recognition of ions or neutral molecules. The conformational flexibility of the diazepane ring and the electronic properties of the 3-chlorobenzoyl groups could theoretically inform future research in this area, but no such work has been documented.

Self-Assembly Studies

There are no documented studies on the self-assembly properties of this compound. Research into how the molecule's structure might direct the formation of larger, ordered supramolecular structures through non-covalent interactions has not been reported.

Role as Ligands in Catalysis

There is no evidence in the current body of scientific research to suggest that the coordination properties of this compound have been explored for its use as a ligand in catalysis. The potential for the nitrogen or oxygen atoms to coordinate with metal centers has not been investigated in a catalytic context.

Methodological Advancements in N-Acyl Diazepane Chemistry

While general synthetic routes to N-acyl diazepanes are established in organic chemistry, there are no specific methodological advancements reported that focus on the synthesis of this compound or similar N,N'-bis(aroyl)-1,4-diazepanes. The synthesis would typically involve the acylation of 1,4-diazepane with 3-chlorobenzoyl chloride.

The standard approach for this type of synthesis is the Schotten-Baumann reaction, where an amine is acylated using an acyl chloride in the presence of a base. The table below outlines the general reactants and conditions for such a synthesis, although specific optimized conditions for this compound are not published.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | General Conditions |

| 1,4-Diazepane | 3-Chlorobenzoyl chloride | Aqueous base (e.g., NaOH) or Tertiary amine (e.g., Triethylamine) | Biphasic (e.g., Dichloromethane (B109758)/Water) or Aprotic (e.g., Dichloromethane) | Room temperature or cooled reaction |

Further research would be required to optimize reaction conditions such as stoichiometry, temperature, and purification methods to achieve high yields and purity for this compound. However, studies detailing such specific methodological advancements are not currently available.

Future Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of 1,4-diazepane scaffolds is a well-established area of organic chemistry. However, the efficient and selective synthesis of symmetrically N,N'-diaroylated derivatives like 1,4-bis(3-chlorobenzoyl)-1,4-diazepane presents opportunities for methodological refinement. Future research could focus on moving beyond traditional acylation of a pre-formed diazepane ring with 3-chlorobenzoyl chloride.

Potential Research Avenues:

One-Pot and Domino Reactions: Developing domino processes that construct the diazepine (B8756704) ring and introduce the aroyl groups in a single, streamlined sequence from simple acyclic precursors would be a significant advancement. researchgate.net This approach enhances atom and step economy.

Catalyst Development: The use of novel catalysts could improve yields and reaction conditions. For instance, heteropolyacids have been shown to be highly efficient catalysts for the synthesis of other 1,4-diazepine derivatives. uni.lu Exploring their applicability, or that of other Lewis or Brønsted acids, could lead to more environmentally benign and effective synthetic routes.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scalable production. This would be particularly advantageous for optimizing the acylation steps, which can sometimes be challenging.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Traditional Two-Step | Reliable and well-understood methodology. | Multiple steps, potential for side products. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Requires careful optimization of conditions. |

| Catalytic Methods | Milder conditions, higher yields, reusability. uni.lu | Catalyst screening and optimization required. |

| Flow Chemistry | Scalability, enhanced safety, precise control. | Requires specialized equipment setup. |

Advanced Structural and Dynamic Studies

The biological activity of 1,4-diazepane derivatives is intrinsically linked to the conformational preferences of the seven-membered ring. For this compound, the interplay between the flexible diazepane core and the two bulky, electron-withdrawing aroyl substituents is of critical interest.

Future research in this area would likely involve:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, including the puckering of the diazepane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the two chlorobenzoyl groups. nih.gov Such studies on related N,N-disubstituted-1,4-diazepanes have revealed unexpected low-energy conformations stabilized by intramolecular interactions. nih.gov

NMR Spectroscopy: Advanced NMR techniques (such as 2D-NMR and variable-temperature studies) in solution can elucidate the dynamic conformational equilibria of the molecule. This is crucial as the conformation in solution may differ from the solid state and is more relevant to its behavior in biological systems. nih.gov

Chirality Studies: Even without a stereocenter, 1,4-diazepane derivatives can exhibit conformational chirality, existing as interconverting enantiomers (P and M conformers). researchgate.net Studying this atropisomerism is vital, as biological receptors often show stereoselectivity, binding preferentially to one conformer.

Broader Scope of Chemical Transformations

To explore potential applications and build structure-activity relationships (SAR), the this compound core can be subjected to a variety of chemical transformations. This allows for the generation of a library of related compounds with modulated properties.

Key areas for exploration include:

Modification of the Benzoyl Rings: Introducing a range of substituents (e.g., fluoro, methyl, methoxy) at different positions on the two phenyl rings could systematically probe electronic and steric effects. This is a classic medicinal chemistry strategy to optimize binding affinity and pharmacokinetic properties. nih.gov

Transformations of the Carbonyl Groups: Reduction of the amide carbonyls to the corresponding amines would fundamentally alter the electronic nature and hydrogen-bonding capacity of the molecule, yielding N,N'-bis(3-chlorobenzyl)-1,4-diazepane analogues.

Modification of the Diazepane Ring: Introducing substituents onto the carbon backbone of the diazepane ring itself would create new chiral centers and further explore the conformational landscape, potentially leading to derivatives with enhanced potency or selectivity for a biological target.

Development of Computational Models for Predictive Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding synthetic efforts and rationalizing experimental observations.

Future computational studies could focus on:

Conformational Energy Mapping: Quantum mechanical calculations can be used to map the potential energy surface of the molecule, identifying low-energy conformers and the barriers to their interconversion. This would complement experimental data from NMR and X-ray crystallography. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the preferred binding mode of the compound within the receptor's active site. This can help explain observed activity and guide the design of new analogues with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net These models serve as a predictive tool to design future generations of compounds with enhanced potency and desired properties.

The combination of these computational approaches can significantly accelerate the discovery process, reducing the time and resources required to develop new molecules with specific functions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,4-diazepane and 3-chlorobenzoyl chloride under basic conditions. To optimize yield, use a polar aprotic solvent (e.g., DMF) with catalytic isopropylamine to enhance reaction kinetics . Post-synthesis, purify the product via column chromatography using a gradient elution of chloroform/methanol (95:5 to 90:10) to remove unreacted starting materials and byproducts. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use H and C NMR in DMSO-d to identify key signals: the diazepane ring protons (δ 3.1–3.8 ppm) and aromatic protons from the 3-chlorobenzoyl groups (δ 7.4–7.6 ppm). C NMR should confirm carbonyl carbons at ~165 ppm .

- IR : Look for C=O stretching at ~1680 cm and C-Cl vibrations at 750–650 cm .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] peaks matching the molecular formula CHClNO .

Q. How does the conformational flexibility of the diazepane ring influence the compound’s interactions in supramolecular systems?

- Methodological Answer : The seven-membered diazepane ring exhibits chair and boat conformations, which can be analyzed using X-ray crystallography or DFT-based geometry optimization (e.g., B3LYP/6-31G* level). Variable-temperature NMR (e.g., in CDCl) can detect conformational exchange by observing coalescence of proton signals at elevated temperatures .

Advanced Research Questions

Q. What computational strategies are recommended to study the electronic properties of this compound for drug design?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals like B3LYP with exact-exchange corrections to model electron density distribution. Basis sets such as 6-311++G(d,p) are suitable for predicting HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding by parameterizing the compound’s force field (e.g., GAFF) and solvating it in a TIP3P water box. Analyze hydrogen-bonding interactions with residues in target proteins (e.g., dopamine receptors) .

Q. How can researchers resolve contradictions in reported pharmacological data for diazepane derivatives?

- Methodological Answer :

- Data Validation : Cross-check bioactivity results (e.g., IC values) using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Structural Confirmation : Ensure compound identity via single-crystal XRD to rule out polymorphic or stereochemical variability .

- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or batch effects, particularly in studies using different synthetic routes .

Q. What strategies are effective for designing 1,4-diazepane-based ligands with enhanced selectivity for neurological targets?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 3-chlorobenzoyl groups to modulate steric bulk and lipophilicity. For example, replace chlorine with fluorine to enhance blood-brain barrier penetration .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align diazepane derivatives with known active ligands (e.g., kappa-opioid receptor agonists) and identify critical interaction points .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals?

- Methodological Answer : Optimize solvent systems using a vapor diffusion method. Dissolve the compound in a 1:1 mixture of dichloromethane and ethanol, then slowly introduce hexane as an antisolvent. Maintain temperature at 4°C to slow nucleation. Characterize crystals via SC-XRD (e.g., SHELXT/XL software) to confirm lattice parameters .

Q. What analytical methods are critical for detecting and quantifying impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor for common impurities like unreacted 3-chlorobenzoyl chloride (retention time ~5.2 min) .

- NMR Relaxation Measurements : Apply Cl NMR to detect chloride byproducts, which may indicate hydrolysis during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.